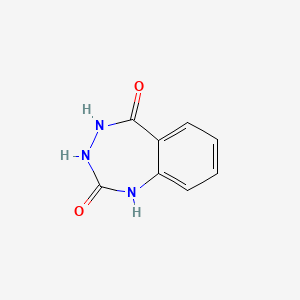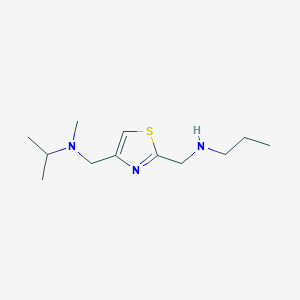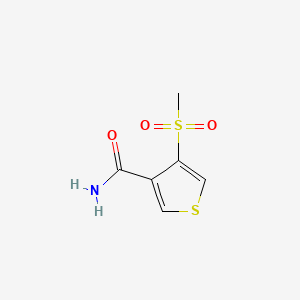
4-Methanesulfonylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonylthiophene-3-carboxamide, also known by its IUPAC name 4-(methylsulfonyl)thiophene-3-carboxamide , is a chemical compound with the molecular formula C6H7NO3S2. Its molecular weight is approximately 205.26 g/mol . The compound features a thiophene ring substituted with a carboxamide group and a methylsulfonyl (CH3SO2) moiety.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 4-Methanesulfonylthiophene-3-carboxamide involves the following steps:
Thiophene Derivatization: Start with thiophene as the precursor. Introduce the methylsulfonyl group at the desired position (usually the 4-position) using appropriate reagents and conditions.
Carboxamide Formation: Next, react the methylsulfonylthiophene with an amine (e.g., ammonia or an amine derivative) to form the carboxamide group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential in an industrial setting.
Analyse Des Réactions Chimiques
4-Methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The carboxamide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
4-Methanesulfonylthiophene-3-carboxamide finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the development of materials or specialty chemicals.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, researchers may compare 4-Methanesulfonylthiophene-3-carboxamide with related compounds based on their structural motifs and reactivity patterns.
Propriétés
Formule moléculaire |
C6H7NO3S2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
4-methylsulfonylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NO3S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) |
Clé InChI |
REIQZKKFUXSTBI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CSC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


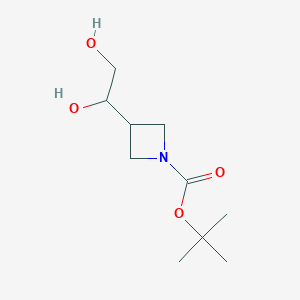

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)

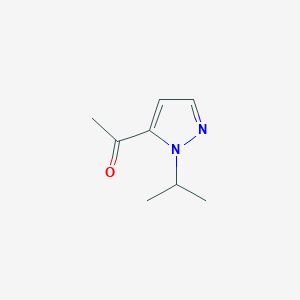


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
